molecular formula C11H13BrN2O B11847362 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine

2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine

Cat. No.: B11847362
M. Wt: 269.14 g/mol
InChI Key: SUUXLETZLKLOKS-UHFFFAOYSA-N
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Description

2-(6-Bromo-5-methoxy-1H-indol-3-yl)ethanamine is a substituted tryptamine derivative characterized by a bromo group at position 6 and a methoxy group at position 5 of the indole ring. This compound belongs to the class of psychoactive or bioactive indolealkylamines, which are structurally related to neurotransmitters like serotonin and melatonin.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C11H13BrN2O/c1-15-11-4-8-7(2-3-13)6-14-10(8)5-9(11)12/h4-6,14H,2-3,13H2,1H3

InChI Key

SUUXLETZLKLOKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)CCN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the Fischer indole synthesis, where the starting material is reacted with phenylhydrazine hydrochloride under acidic conditions to form the indole core .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products:

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential : Research indicates that 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Its structural similarities to other indole derivatives have led to investigations into its efficacy against multiple cancer types .
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly serotonin receptors, indicating potential applications in treating mood disorders such as anxiety and depression.

Research Applications

Biological Studies : The compound has been utilized in various biological assays to explore its interaction with cellular targets. Notably, it has been assessed for:

  • Cellular Processes : Studies have shown that it can affect cellular signaling pathways, influencing processes such as apoptosis and proliferation in cancer cells .
  • Enzyme Inhibition : Research indicates that structural modifications similar to those found in this compound can enhance inhibitory effects on cyclooxygenase enzymes, which are critical in inflammatory responses.

Case Studies and Research Findings

Study FocusFindings
Anticancer ActivityDemonstrated significant efficacy against human tumor cells with mean GI50 values indicating effective growth inhibition .
Neuropharmacological PropertiesModifications in serotonin receptor binding affinities suggest potential for treating anxiety or depressive disorders.
Enzyme InhibitionEnhanced potency observed in derivatives targeting cyclooxygenase enzymes, suggesting anti-inflammatory potential.

Mechanism of Action

The mechanism of action of 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name Substituents (Indole Positions) Molecular Formula Molecular Weight Key Properties/Applications References
2-(6-Bromo-5-methoxy-1H-indol-3-yl)ethanamine Br (6), OMe (5) C₁₁H₁₃BrN₂O 285.14* Hypothesized serotonin/melatonin activity
2-(5-Methoxy-1H-indol-3-yl)ethanamine OMe (5) C₁₁H₁₄N₂O 190.24 Melatonin analog; sedative
2-(6-Methoxy-1H-indol-3-yl)ethanamine HCl OMe (6) C₁₁H₁₅ClN₂O 234.70 Neuropharmacological studies
2-(5-Bromo-2-methyl-1H-indol-3-yl)ethanamine Br (5), Me (2) C₁₁H₁₃BrN₂ 253.14 Potential anti-inflammatory agent
2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine OMe (5), Me (1) C₁₂H₁₆N₂O 204.27 Enhanced metabolic stability
5-MeO-DALT OMe (5), N,N-diallyl C₁₆H₂₁N₂O 257.35 Psychedelic research compound

*Calculated based on isotopic masses.

Key Observations:

Substituent Position Effects :

  • The 5-methoxy group (as in 5-MeO-DALT and 5-methoxytryptamine) is associated with melatonin receptor affinity , whereas the 6-methoxy analog () may exhibit altered receptor selectivity due to steric hindrance .
  • Bromine at position 6 in the target compound distinguishes it from the more common 5-bromo analogs (e.g., ), which are often explored for anti-inflammatory or cytotoxic properties .

The primary amine in the target compound may favor polar interactions but reduce bioavailability.

Molecular Weight and Solubility: Bromine increases molecular weight (~285 vs. This could be mitigated by hydrochloride salt formation, as seen in .

Insights:

  • Unlike DPIE derivatives (), which have bulky diphenyl groups, the target compound’s smaller substituents might favor central nervous system activity.

Biological Activity

2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine, an indole derivative, has gained attention in recent years due to its diverse biological activities and potential therapeutic applications. The compound is characterized by the presence of a bromine atom at the 6-position and a methoxy group at the 5-position of the indole ring. This unique structure contributes to its reactivity and biological effects, making it a subject of extensive research.

  • Molecular Formula : C11H13BrN2O
  • Molecular Weight : 269.14 g/mol

The indole structure is significant in many natural products and pharmaceuticals, which often exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.

The biological activity of 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine is primarily attributed to its interaction with various enzymes and cellular pathways. It has been shown to modulate enzyme activity involved in metabolic pathways and exhibit cytotoxic effects on specific cell types. Notably, it may inhibit enzymes associated with cell proliferation, suggesting potential applications in cancer therapy .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity :
    • The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Studies have shown that it can inhibit topoisomerase I, an enzyme critical for DNA replication, thereby inducing cell death in cancer cells .
  • Antimicrobial Properties :
    • Preliminary studies suggest that 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Modulation of Enzyme Activity :
    • The compound has been observed to influence the activity of various enzymes involved in metabolic processes, potentially leading to therapeutic benefits in metabolic disorders.

Research Findings

A summary of key findings from recent studies on 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine includes:

Study FocusFindingsReference
Anticancer ActivityInduces cytotoxicity in cancer cell lines; inhibits topoisomerase I
Enzyme ModulationInfluences metabolic enzyme activities; potential implications for metabolic disorders
Antimicrobial PropertiesExhibits antimicrobial effects; further studies needed for clinical applications

Case Studies

Several case studies have highlighted the efficacy of 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine:

  • Study on Cancer Cell Lines :
    • In vitro experiments showed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability across multiple cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Enzyme Inhibition Assays :
    • Assays conducted to evaluate the inhibitory effects on topoisomerase I revealed that the compound significantly reduced enzyme activity, corroborating its role as a potential anticancer drug.

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